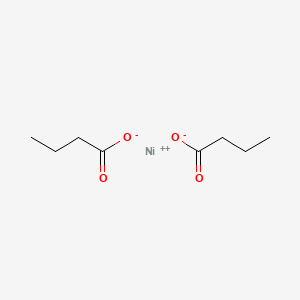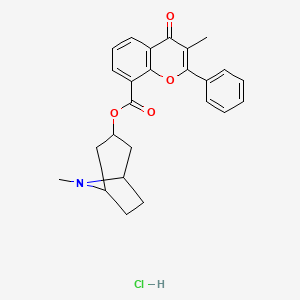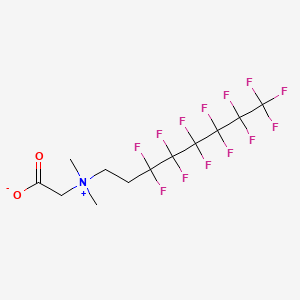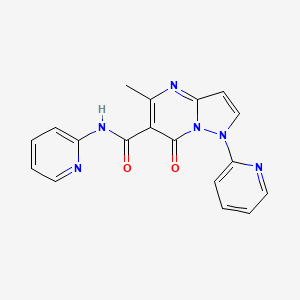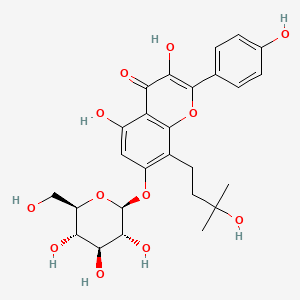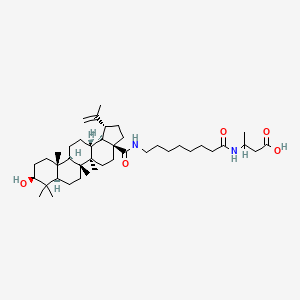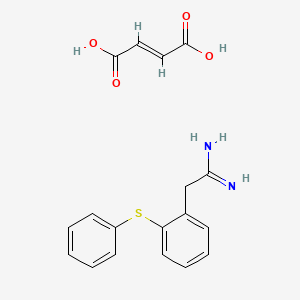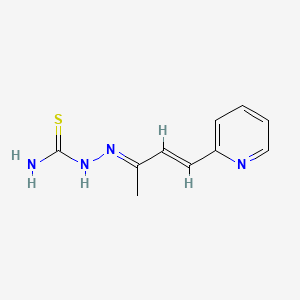
Pusilline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pusilline: es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades únicas y posibles aplicaciones. Es conocido por su estabilidad y reactividad en condiciones específicas, lo que lo convierte en un valioso objeto de estudio tanto en entornos académicos como industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Pusilline se puede sintetizar a través de varios métodos, cada uno de los cuales implica condiciones de reacción específicas. Una ruta sintética común implica la reacción de compuestos precursores bajo condiciones controladas de temperatura y presión. La elección de disolventes, catalizadores y tiempos de reacción puede influir significativamente en el rendimiento y la pureza del producto final.
Métodos de Producción Industrial: En un entorno industrial, la producción de this compound generalmente implica reactores químicos a gran escala donde las condiciones de reacción se controlan meticulosamente para garantizar la coherencia y la eficiencia. El proceso puede incluir pasos como la purificación y la cristalización para obtener this compound de alta pureza adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones: Pusilline experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones a menudo son facilitadas por reactivos y condiciones específicos que promueven las transformaciones químicas deseadas.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar this compound, lo que lleva a la formación de varios derivados oxidados.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir this compound, lo que da como resultado diferentes formas reducidas.
Sustitución: Las reacciones de sustitución que involucran this compound a menudo requieren catalizadores y disolventes específicos para lograr una alta eficiencia y selectividad.
Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con diferentes grupos funcionales, mientras que la reducción puede producir varias formas reducidas de this compound.
Aplicaciones Científicas De Investigación
Pusilline tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en varias reacciones químicas y como precursor para sintetizar otros compuestos.
Biología: Se estudia this compound por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y sus interacciones con las biomoléculas.
Medicina: La investigación está en curso para explorar las posibles aplicaciones terapéuticas de this compound, particularmente en el tratamiento de ciertas enfermedades.
Industria: this compound se utiliza en la producción de productos químicos y materiales especiales, donde sus propiedades únicas se aprovechan para procesos industriales específicos.
Mecanismo De Acción
El mecanismo por el cual Pusilline ejerce sus efectos implica su interacción con dianas moleculares y vías específicas. Estas interacciones pueden conducir a diversas respuestas bioquímicas y fisiológicas, dependiendo del contexto en el que se utilice this compound. Los mecanismos moleculares detallados aún están bajo investigación, pero se cree que implican la unión a receptores o enzimas específicos, modulando así su actividad.
Propiedades
Número CAS |
492-06-8 |
|---|---|
Fórmula molecular |
C15H26N2 |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m1/s1 |
Clave InChI |
SLRCCWJSBJZJBV-KBUPBQIOSA-N |
SMILES isomérico |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


